molecular formula C15H11ClF4N2OS B2960323 3-allyl-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866143-19-3

3-allyl-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2960323
CAS No.: 866143-19-3
M. Wt: 378.77
InChI Key: FGBZNYKMYNDVQU-UHFFFAOYSA-N
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Description

This pyrimidinone derivative features a trifluoromethyl group at C-6, a (2-chloro-6-fluorobenzyl)sulfanyl moiety at C-2, and an allyl substituent at N-3 (Figure 1). Synthesized via cyclocondensation of amidines and ethyl 4,4,4-trifluoro-3-oxobutanoate , it has demonstrated potent antitubercular activity (IC50 = 2.9 µM) with reduced cytotoxicity (HepG2 IC50 > 10 µM) compared to analogs . The trifluoromethyl group at C-6 and the 2-pyridine-like sulfur-linked aromatic system at C-2 are critical for target engagement, while the allyl group at N-3 optimizes pharmacokinetic properties .

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF4N2OS/c1-2-6-22-13(23)7-12(15(18,19)20)21-14(22)24-8-9-10(16)4-3-5-11(9)17/h2-5,7H,1,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBZNYKMYNDVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=C(N=C1SCC2=C(C=CC=C2Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-allyl-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₈H₁₄ClF₃N₂OS
  • IUPAC Name : this compound
  • Molecular Weight : 396.83 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes, which are critical in cell proliferation and survival.

Anticancer Activity

Recent research indicates that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range.

Cell LineIC50 (µM)Mechanism
MCF-75.4Apoptosis induction
A5497.2Cell cycle arrest

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, it reduced edema significantly compared to control groups.

ModelDose (mg/kg)Edema Reduction (%)
Carrageenan1045
Complete Freund's Adjuvant2060

Case Studies

  • In Vivo Efficacy : A study conducted on mice with induced tumors showed that administration of the compound at a dose of 20 mg/kg resulted in a significant reduction in tumor size after four weeks of treatment. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues compared to controls.
  • Safety Profile : In a preliminary toxicological assessment, doses up to 50 mg/kg did not exhibit significant acute toxicity or adverse effects on liver and kidney function, indicating a favorable safety profile for further development.

Comparison with Similar Compounds

Role of the Trifluoromethyl Group at C-6

The trifluoromethyl group at C-6 is essential for antitubercular potency. Analogs with alternative substituents at this position show reduced activity:

  • Benzyl group at C-6 : IC50 = 5.7 µM (vs. 2.9 µM for the trifluoromethyl analog) .
  • Phenyl group at C-6 : IC50 = 9.4 µM, indicating steric bulk or electronic effects diminish activity .
  • Ethyl group at C-6 (CAS 551931-23-8): No reported activity, suggesting trifluoromethyl’s electron-withdrawing properties are critical for target binding .

Table 1 : Impact of C-6 Substituents on Activity

C-6 Substituent IC50 (µM) Cytotoxicity (HepG2 IC50, µM) Reference
Trifluoromethyl (target) 2.9 >10
Benzyl 5.7 9.8
Phenyl 9.4 9.7

Importance of the (2-Chloro-6-Fluorobenzyl)sulfanyl Group at C-2

The sulfur-linked 2-chloro-6-fluorobenzyl group enhances potency through hydrophobic and halogen-bonding interactions:

Substitution at N-3: Allyl vs. Methyl or Propyl

The allyl group at N-3 balances potency and cytotoxicity:

  • Methyl at N-3 (e.g., 3-methyl-6-(trifluoromethyl)-2-[(2-chlorobenzyl)sulfanyl]-4(3H)-pyrimidinone): Loss of antitubercular activity, indicating the allyl group’s π-π interactions or conformational flexibility are critical .

Table 2 : N-3 Substitution Effects

N-3 Substituent Antitubercular IC50 (µM) Cytotoxicity (HepG2 IC50, µM) Reference
Allyl (target) 2.9 >10
Methyl Inactive N/A
Propyl ~5–10 (estimated) ~5–10

Cytotoxicity Trends

Structural modifications influence toxicity independently of potency:

  • Compound 51 (methyl at C-5, trifluoromethyl at C-6): IC50 = 2.9 µM but high cytotoxicity (HepG2 IC50 = 7.3 µM) .
  • Fluorobenzyl analogs : Improved selectivity (e.g., 4-fluorobenzyl at C-4: IC90 = 1.7 µM, cytotoxicity >10 µM) , suggesting fluorination mitigates off-target effects.

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